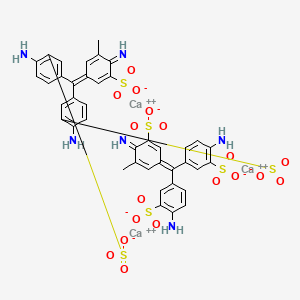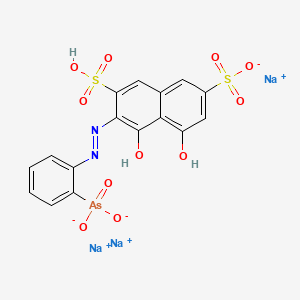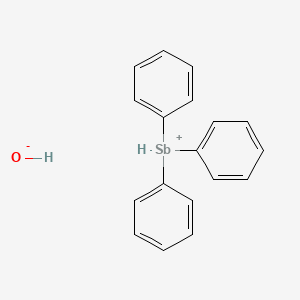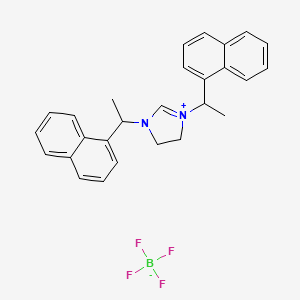
Propyl 3-amino-3-(4-bromophenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 3-amino-3-(4-bromophenyl)propanoate: is an organic compound that belongs to the class of esters It features a propyl ester group attached to a 3-amino-3-(4-bromophenyl)propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of propyl 3-amino-3-(4-bromophenyl)propanoate typically begins with 4-bromobenzaldehyde and propyl 3-aminopropanoate.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods:
- The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Propyl 3-amino-3-(4-bromophenyl)propanoate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products:
- The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted phenylpropanoates.
Aplicaciones Científicas De Investigación
Chemistry:
- Propyl 3-amino-3-(4-bromophenyl)propanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
- The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine:
- It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry:
- The compound is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
Mecanismo De Acción
Molecular Targets and Pathways:
- The exact mechanism of action of propyl 3-amino-3-(4-bromophenyl)propanoate is not fully understood. it is believed to interact with specific enzymes and receptors in biological systems, leading to its observed biological activities.
- The compound may inhibit certain enzymes or modulate receptor activity, thereby affecting cellular processes and pathways.
Comparación Con Compuestos Similares
Methyl 3-amino-3-(4-bromophenyl)propanoate: Similar structure but with a methyl ester group instead of a propyl ester group.
Ethyl 3-amino-3-(4-bromophenyl)propanoate: Similar structure but with an ethyl ester group instead of a propyl ester group.
Propyl 3-amino-3-(4-chlorophenyl)propanoate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness:
- Propyl 3-amino-3-(4-bromophenyl)propanoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its analogs with different substituents.
Propiedades
Fórmula molecular |
C12H16BrNO2 |
|---|---|
Peso molecular |
286.16 g/mol |
Nombre IUPAC |
propyl 3-amino-3-(4-bromophenyl)propanoate |
InChI |
InChI=1S/C12H16BrNO2/c1-2-7-16-12(15)8-11(14)9-3-5-10(13)6-4-9/h3-6,11H,2,7-8,14H2,1H3 |
Clave InChI |
OVRPPLGJKQCLEM-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)CC(C1=CC=C(C=C1)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoic acid](/img/structure/B12509273.png)


![tert-Butyl 1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B12509294.png)




![(+)-5,5'-Bis(dicyclohexylphosphino)-4,4'-bibenzo[d][1,3]dioxole](/img/structure/B12509318.png)
![1-benzyl-2-[(E)-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole;hexafluorophosphate](/img/structure/B12509321.png)

![2-(Methylthio)benzo[D]thiazole-6-sulfonyl chloride](/img/structure/B12509341.png)


